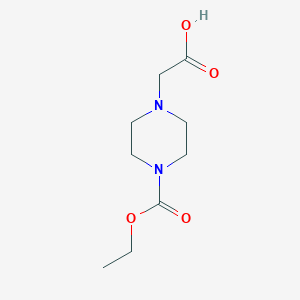
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid is a chemical compound with the molecular formula C9H16N2O4 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid typically involves the reaction of piperazine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperazine attacks the carbon atom of ethyl chloroacetate, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Piperazine, ethyl chloroacetate
Solvent: Anhydrous ethanol
Catalyst: Sodium hydroxide
Temperature: Room temperature
Time: 24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction mixture is then subjected to purification processes such as crystallization and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO)
Major Products
Oxidation: 2-(4-(Carboxyl)piperazin-1-yl)acetic acid
Reduction: 2-(4-(Hydroxymethyl)piperazin-1-yl)acetic acid
Substitution: Various substituted piperazine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, leading to changes in their activity and subsequent modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid can be compared with other similar compounds, such as:
2-(4-(Carboxyl)piperazin-1-yl)acetic acid: Similar structure but with a carboxyl group instead of an ethoxycarbonyl group.
2-(4-(Hydroxymethyl)piperazin-1-yl)acetic acid: Similar structure but with a hydroxymethyl group instead of an ethoxycarbonyl group.
Cetirizine ethyl ester dihydrochloride: A related compound used as an antihistamine.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H16N2O4 |
|---|---|
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
2-(4-ethoxycarbonylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C9H16N2O4/c1-2-15-9(14)11-5-3-10(4-6-11)7-8(12)13/h2-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
IWLIYROOSVJFRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Nitrophenyl)amino]propan-2-ol](/img/structure/B1369336.png)

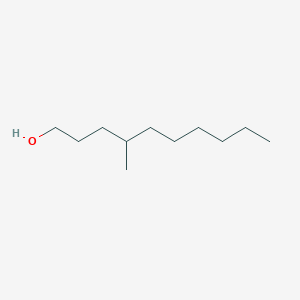
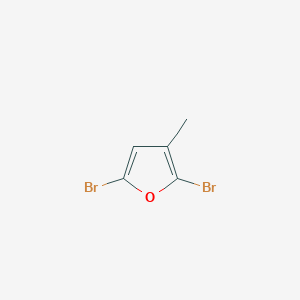

![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid](/img/new.no-structure.jpg)

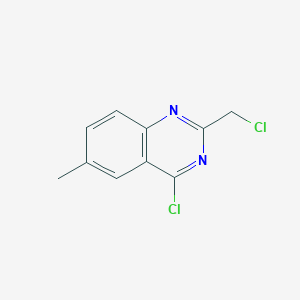

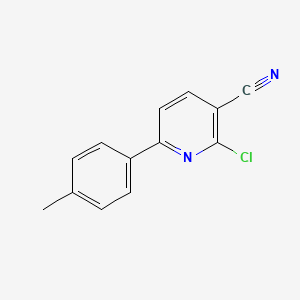

![3-[(2-Fluorophenyl)methyl]azetidine](/img/structure/B1369360.png)
